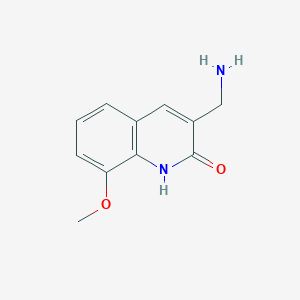
1-(2-Fluoroethyl)cyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C₈H₁₂FN It is a fluorinated derivative of cyclopentane, featuring a nitrile group and a fluoroethyl substituent
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)cyclopentane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane and 2-fluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
1-(2-Fluoroethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
1-(2-Fluoroethyl)cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying biological systems, as fluorine atoms can influence the compound’s interaction with biological targets.
Industry: The compound’s unique properties make it valuable in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)cyclopentane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the fluoroethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
1-(2-Fluoroethyl)cyclopentane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopentane-1-carbonitrile: This compound features a fluorophenyl group instead of a fluoroethyl group, leading to different chemical and biological properties.
1-(Trifluoromethyl)cyclopentane-1-carbonitrile:
1-(2-Chloroethyl)cyclopentane-1-carbonitrile: Substituting fluorine with chlorine results in different chemical behavior and reactivity.
Properties
Molecular Formula |
C8H12FN |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
1-(2-fluoroethyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H12FN/c9-6-5-8(7-10)3-1-2-4-8/h1-6H2 |
InChI Key |
OIBVCNRGPNFVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCF)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)







![Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165763.png)

![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol](/img/structure/B13165784.png)

![1-Oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13165798.png)

